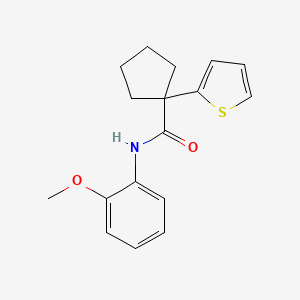
N-(2-methoxyphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, commonly known as MT-45, is a synthetic opioid analgesic that was first synthesized in the 1970s. It has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Aplicaciones Científicas De Investigación
Analytical Toxicology and Characterization
A study by De Paoli et al. (2013) explored the analytical profiles of psychoactive arylcyclohexylamines, providing insight into methodologies for characterizing similar compounds in biological matrices. This research highlights the importance of advanced analytical techniques in identifying and quantifying research chemicals in blood, urine, and vitreous humor, which is crucial for forensic and toxicological analysis (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).
Synthesis and Biological Evaluation
Helal et al. (2011) focused on the synthesis and biological evaluation of various derivatives for potential anti-inflammatory properties. Although the direct compound isn't discussed, this research illustrates the process of creating and assessing compounds for biological activity, which is central to drug discovery and development (Helal, Helal, Salem, & Abdelaal, 2011).
Structural Characterization and Crystallography
Özer et al. (2009) reported on the synthesis, characterization, and crystal structure of N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives, demonstrating the significance of crystallography in understanding the molecular conformation and stability of compounds. This type of research is fundamental for the pharmaceutical industry in drug design and development processes (Özer, Arslan, VanDerveer, & Külcü, 2009).
Pharmacological Applications
Research into pharmacological profiles, such as the study by Forster et al. (1995), which investigated the properties of WAY-100635 as a selective silent 5-HT1A receptor antagonist, underscores the potential therapeutic applications of chemical compounds. Understanding receptor binding affinity and selectivity is crucial for developing drugs with targeted actions and minimal side effects (Forster, Cliffe, Bill, Dover, Jones, Reilly, & Fletcher, 1995).
Propiedades
IUPAC Name |
N-(2-methoxyphenyl)-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c1-20-14-8-3-2-7-13(14)18-16(19)17(10-4-5-11-17)15-9-6-12-21-15/h2-3,6-9,12H,4-5,10-11H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEIBVYAGOQLJNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2(CCCC2)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
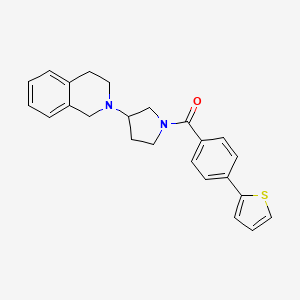
![3-Ethenylsulfonyl-N-[2-methyl-5-(2-methylpyrazol-3-yl)phenyl]propanamide](/img/structure/B2391579.png)
![2-[3-(4-Methoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2391580.png)
![3-Chloro-N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]benzamide](/img/structure/B2391581.png)
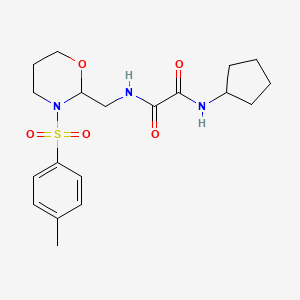
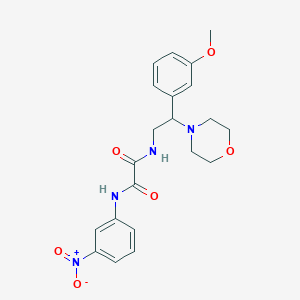
![N-(4-chlorophenethyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2391586.png)

![Benzo[1,3]dioxol-5-yl-pyridin-4-ylmethyl-amine](/img/structure/B2391590.png)
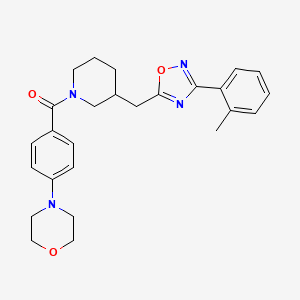
![6-Methyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2391593.png)

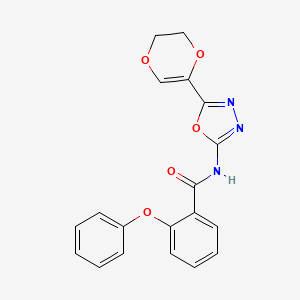
![2-ethoxy-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2391597.png)
